molecular formula C25H26N4O3S B2809627 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1019096-52-6

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No.: B2809627
CAS No.: 1019096-52-6
M. Wt: 462.57
InChI Key: OTOVVRLYIZBKAI-UHFFFAOYSA-N
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Description

N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a pyrazole ring and a thiazole ring, a combination known to be associated with a broad spectrum of biological activities . The presence of the 3,4-dimethoxyphenyl moiety attached to the thiazole core is a structural feature seen in compounds investigated for various therapeutic targets . Pyrazole derivatives are extensively researched for their diverse physiological activities, which can include antimicrobial, antioxidant, and antitumor properties . Furthermore, specific 3,4-dimethoxyphenyl-thiazole derivatives have been identified as key scaffolds in the development of novel bioactive molecules . The structural architecture of this compound suggests potential research applications in developing and screening new therapeutic agents. Its mechanism of action would be specific to the biological target under investigation; for instance, related pyrazole compounds have been studied as inhibitors of specific enzymes . Researchers value this compound for its potential as a building block in constructing more complex molecular entities or as a probe for studying biochemical pathways. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. REFERENCES: • discusses 3(5)-amino-pyrazole derivatives and their use as antitumor agents. • explores the antioxidant and antimicrobial activity of a pyrazol-3-one derivative, highlighting the broad biological relevance of the pyrazole core. • mentions 1,2,3,4-tetrahydroisoquinoline derivatives, noting the relevance of the 3,4-dimethoxyphenyl group in bioactive compound design. • provides information on a phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole compound, illustrating the combined pyrazole-thiazole scaffold. • lists a closely related compound, N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-methyl-3-nitrobenzamide, demonstrating the existence of similar structures in chemical supplier catalogs.

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-5-19(17-9-7-6-8-10-17)24(30)27-23-13-16(2)28-29(23)25-26-20(15-33-25)18-11-12-21(31-3)22(14-18)32-4/h6-15,19H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVVRLYIZBKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 3,4-dimethoxyphenyl-thiazole and phenylbutanamide groups. Comparisons with analogous compounds highlight the impact of substituents on physicochemical and biological properties:

Compound Key Structural Features Yield Molecular Weight [M+H]+ Reported Activity Reference
Target Compound Thiazol-2-yl with 3,4-dimethoxyphenyl; pyrazole with 3-methyl and phenylbutanamide N/A N/A Inferred antimicrobial/kinase inhibition
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole with morpholinomethyl and dichlorophenyl; pyridinyl substituent N/A N/A Potential antimicrobial
1-(3-Trifluoromethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9e) Urea linkage; thiazole with piperazinylmethyl; trifluoromethylphenyl 83.4% 463.2 Not specified (likely kinase-targeted)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide (V–VII) Thiazole-pyrazole hybrid with alkylamide; methyl/phenyl substituents 82% (I) N/A Antimicrobial (Gram+/Gram−, fungi)

Key Observations

  • Amide vs. Urea Linkages: Amide derivatives (e.g., the target compound) generally exhibit greater metabolic stability than urea analogs (e.g., 9e–9g), which are prone to hydrolysis .
  • Pharmacological Implications: Pyrazole-thiazole hybrids with alkylamide side chains (e.g., compounds V–VII) show broad-spectrum antimicrobial activity, suggesting that the target compound’s phenylbutanamide group could similarly target bacterial enzymes or membranes . Thiazole rings with piperazinylmethyl or morpholinomethyl substituents (e.g., 4d, 9e) demonstrate enhanced binding to kinase ATP pockets, implying that the target compound’s dimethoxyphenyl group might confer selectivity for specific kinases .

Analytical Characterization

  • The 3,4-dimethoxyphenyl group would likely produce distinct aromatic proton signals at δ 6.8–7.2 ppm in 1H NMR .

Q & A

Q. Analytical validation :

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity and substituent positioning, particularly for distinguishing between pyrazole C-3 and C-5 isomers .
  • Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • HPLC monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: How is the compound’s structural integrity validated post-synthesis?

Structural validation employs complementary techniques:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole N–C bond at 1.32 Å) and confirms stereochemistry .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis : Matches experimental vs. theoretical C/H/N/S percentages (e.g., C: 62.3% vs. 62.1%) to detect impurities .

Advanced: How can computational methods optimize reaction conditions?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for cyclization steps, reducing trial-and-error experimentation . For example:

  • Solvent effects : COSMO-RS simulations identify DMF as optimal for amidation due to high polarity stabilizing charge-separated intermediates .
  • Catalyst screening : Molecular docking predicts ligand-receptor binding for catalytic intermediates, guiding the choice of Pd/C vs. CuI in cross-coupling steps .

Advanced: How to resolve contradictions in biological activity data?

Discrepancies between in vitro and in vivo results (e.g., antimicrobial assays vs. murine models) can arise from:

  • Metabolic instability : Use LC-MS/MS to track metabolite formation (e.g., demethylation of 3,4-dimethoxyphenyl groups) .
  • Off-target effects : Employ siRNA knockdowns or CRISPR-Cas9 to isolate target pathways (e.g., COX-2 inhibition vs. EGFR modulation) .
  • Structural analogs : Compare bioactivity across derivatives (Table 1) to identify SAR trends .

Q. Table 1: Bioactivity of Structural Analogs

CompoundIC₅₀ (μM, COX-2)LogPKey Modification
Parent compound0.483.2
4-Fluoro-phenyl variant0.623.5Increased hydrophobicity
3-Nitro-pyrazole derivative12.72.8Reduced membrane permeability

Advanced: What strategies improve selectivity in biological assays?

  • Pharmacophore modeling : MOE or Schrödinger Suite identifies essential interactions (e.g., hydrogen bonding with Thr513 in kinase targets) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to differentiate selective vs. promiscuous binding .
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution to validate binding poses predicted by docking .

Advanced: How to design derivatives with enhanced solubility?

  • Prodrug approaches : Introduce phosphate esters at the amide group, hydrolyzed in vivo to release the active compound .
  • Co-crystallization : Screen with cyclodextrins or PEG-based polymers to improve aqueous stability .
  • Fragment-based design : Replace lipophilic 2-phenylbutanamide with sulfonamide or morpholine groups to reduce LogP .

Advanced: How to address discrepancies in spectral data?

Contradictory NMR signals (e.g., split peaks for pyrazole protons) may arise from:

  • Dynamic equilibria : Variable-temperature NMR (25–80°C) detects rotational barriers in thiazole rings .
  • Polymorphism : Powder XRD distinguishes crystalline forms (e.g., Form I vs. Form II with differing melting points) .
  • Paramagnetic impurities : Chelate residual metals (e.g., Fe³⁺) with EDTA before analysis .

Advanced: What computational tools predict metabolic pathways?

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of methoxy groups) .
  • SwissADME : Estimates bioavailability and identifies susceptible sites for glucuronidation .

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